

# TNO155 rebound effect on p-ERK levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TNO155   |           |
| Cat. No.:            | B2543578 | Get Quote |

## **TNO155 Technical Support Center**

Welcome to the technical support center for **TNO155**, a selective, allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments involving **TNO155**, with a focus on its effect on p-ERK levels.

## **Frequently Asked Questions (FAQs)**

Q1: What is the expected effect of **TNO155** on p-ERK levels?

A1: **TNO155** is an inhibitor of SHP2, a phosphatase that positively regulates the MAPK signaling pathway.[1][2][3] Therefore, the primary expected effect of **TNO155** is the dose-dependent suppression of downstream signaling, leading to a reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels.[2]

Q2: Is it possible to observe a rebound in p-ERK levels after initial suppression with **TNO155**?

A2: Yes, a rebound effect on p-ERK levels following initial suppression is a documented phenomenon with SHP2 inhibitors, including **TNO155**. Preclinical studies have shown that while **TNO155** can effectively reduce p-ERK levels at earlier time points (e.g., 4 hours), a rebound in p-ERK levels may be observed at later time points (e.g., 24 hours) in some cancer models. This is considered an adaptive resistance mechanism.

Q3: What is the mechanism behind the p-ERK rebound effect?



A3: The rebound of p-ERK signaling is often a result of feedback activation of Receptor Tyrosine Kinase (RTK) signaling.[4] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the upregulation of RTKs, which in turn reactivates the pathway, causing a rebound in p-ERK levels despite the continued presence of the inhibitor.

Q4: How was the pharmacodynamic activity of TNO155 assessed in clinical trials?

A4: In the first-in-human clinical trial (CTNO155X2101), evidence of SHP2 inhibition was measured by the change in DUSP6 expression in tumor samples.[1][2] DUSP6 is a downstream target of the ERK signaling pathway, and its suppression serves as a surrogate marker for pathway inhibition.[5] The trial demonstrated that TNO155 doses of  $\geq$ 20 mg/day resulted in a  $\geq$ 50% reduction in DUSP6 expression in 60% of patients, confirming target engagement.[1][2]

## **Troubleshooting Guide**

This guide addresses the specific issue of observing a rebound in p-ERK levels after **TNO155** treatment.

Problem: Initial decrease in p-ERK levels is followed by a rebound at later time points.



| Potential Cause               | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |  |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Adaptive Feedback Activation  | 1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of p-ERK inhibition and rebound. Based on preclinical data, consider time points from 1 hour up to 48 hours post-treatment.2.  Combination Therapy: The p-ERK rebound is often mediated by feedback activation of RTKs.  [4] Consider co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor in EGFR-mutant models) to achieve sustained ERK inhibition.3. Investigate Upstream Signaling: Analyze the phosphorylation status of various RTKs to identify which receptors are being activated during the rebound phase. |  |
| Cell Line Specific Resistance | 1. Cell Line Characterization: The rebound effect may be more pronounced in certain cell lines. Ensure the genetic background of your cell model is well-characterized (e.g., KRAS, BRAF, EGFR mutation status).[4]2. Dose-Response Analysis: Perform a dose-response experiment to determine if a higher concentration of TNO155 can overcome the rebound. However, be mindful of potential off-target effects at very high concentrations.                                                                                                                                                                                               |  |
| Experimental Variability      | 1. Consistent Protocols: Ensure consistent cell culture conditions, treatment times, and lysis procedures across all experiments.2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or β-actin) in your Western blot analysis to ensure equal protein loading.                                                                                                                                                                                                                                                                                                                                                    |  |

# **Data Summary**

Table 1: Preclinical Observations of p-ERK Levels with SHP2 Inhibitor Monotherapy



| SHP2 Inhibitor | Cancer Model               | Observation                                                                        | Reference |
|----------------|----------------------------|------------------------------------------------------------------------------------|-----------|
| TNO155         | EGFR-mutant Lung<br>Cancer | Effective reduction in p-ERK at 4 hours, with a rebound at 24 hours.               |           |
| SHP099         | NF1-deficient MPNST        | Maximum p-ERK decrease at 2 hours, with rebound starting at the 6-hour time point. | [6]       |

Table 2: Clinical Pharmacodynamic Data for TNO155 (CTNO155X2101 Trial)

| Pharmacodynamic<br>Marker  | TNO155 Dose | Result                                          | Reference |
|----------------------------|-------------|-------------------------------------------------|-----------|
| DUSP6 Expression<br>(qPCR) | ≥20 mg/day  | ≥25% reduction in<br>90% of patients<br>(38/42) | [1][2]    |
| DUSP6 Expression<br>(qPCR) | ≥20 mg/day  | ≥50% reduction in<br>60% of patients<br>(25/42) | [1][2]    |

### **Experimental Protocols**

Protocol 1: Western Blot Analysis of p-ERK Levels

This protocol provides a general framework for assessing p-ERK levels in cell lysates following **TNO155** treatment.

- Cell Culture and Treatment:
  - Plate cells at a desired density and allow them to adhere overnight.



 Treat cells with the desired concentrations of TNO155 or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

### Cell Lysis:

- Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.

#### Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
  - Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  - Perform electrophoresis to separate the proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2, Thr202/Tyr204) overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- To normalize the data, probe the same membrane with an antibody for total ERK or a loading control protein (e.g., GAPDH).
- Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Capture the signal using a digital imager or X-ray film.
  - Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK or loading control signal.

### **Visualizations**





Click to download full resolution via product page

Caption: TNO155 inhibits SHP2, blocking the MAPK signaling pathway.





Click to download full resolution via product page

**Caption:** Workflow for monitoring p-ERK rebound after **TNO155** treatment.





Click to download full resolution via product page

**Caption:** Decision tree for troubleshooting p-ERK rebound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [TNO155 rebound effect on p-ERK levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#tno155-rebound-effect-on-p-erk-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com